
3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE is a heterocyclic compound that features a benzodithiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst to form the desired benzodithiepine ring system. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLOROPHENYL)-3-HYDROXY-2,2-DIMETHYL-PROPIONIC ACID METHYL ESTER: This compound has similar structural features but differs in its functional groups and biological activities.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE: Another compound with a chlorophenyl group, but with a different ring system and chemical properties.
Uniqueness
3-(4-CHLOROPHENYL)-7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPINE is unique due to its benzodithiepine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClS2 |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C17H17ClS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
LYXCNZZKJSEEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)Cl)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11522033.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11522052.png)

![4-Chloro-N'-[(Z)-(4-fluorophenyl)[4-(piperidin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11522063.png)
![ethyl 6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11522075.png)
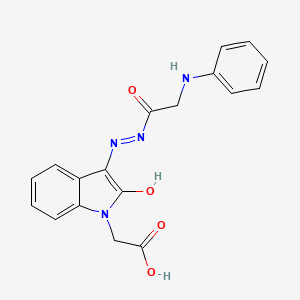
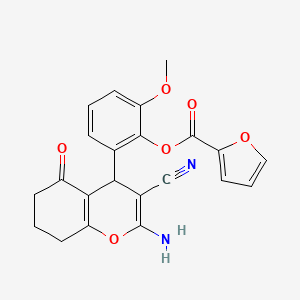
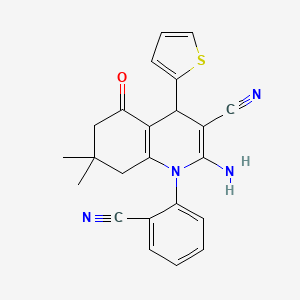
![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)
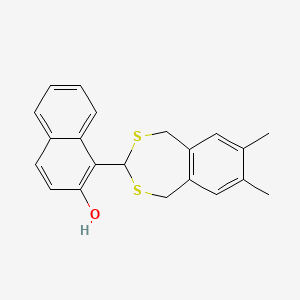
![5-{[(4-Ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11522094.png)
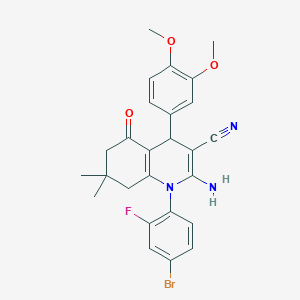
![N-[(2Z,5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11522110.png)

